2-(Morpholin-3-yl)acetic acid hydrochloride
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Overview
Description
2-(Morpholin-3-yl)acetic acid hydrochloride is an organic compound with the chemical formula C6H12ClNO3. It is a hydrochloride salt of morpholin-3-yl-acetic acid and appears as a colorless crystal or white crystalline powder. This compound is soluble in water and some organic solvents such as methanol and ethanol. It is relatively stable at room temperature but may decompose at high temperatures or in the presence of strong oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Morpholin-3-yl)acetic acid hydrochloride can be carried out through the following steps :
Reaction of Morpholine with Acetic Anhydride: Morpholine reacts with acetic anhydride to generate morpholine-3-acetic acid.
Formation of Hydrochloride Salt: The morpholine-3-acetic acid is then reacted with hydrochloric acid to obtain this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but may involve optimized reaction conditions and the use of catalysts to enhance yield and purity. The process typically involves large-scale reactors and controlled environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-3-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(Morpholin-3-yl)acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and solvent in organic synthesis reactions.
Biology: The compound is utilized in biochemical studies and as an intermediate in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: The compound is employed in the manufacture of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-(Morpholin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Morpholin-4-yl-acetic acid hydrochloride: A similar compound with a slightly different structure.
4-Methylmorpholine: Another morpholine derivative with distinct properties.
4-Morpholin-4-ylbutanoic acid: A related compound with an extended carbon chain
Uniqueness
2-(Morpholin-3-yl)acetic acid hydrochloride is unique due to its specific structure and reactivity. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-morpholin-3-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOMNFLGCFFCQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518127 |
Source
|
Record name | (Morpholin-3-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86967-55-7 |
Source
|
Record name | (Morpholin-3-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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